An In-depth Technical Guide to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric Acid: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with tailored properties are of paramount importance. Among the myriad of scaffolds utilized, substituted aromatic butanoic acid derivatives represent a versatile class of compounds. This technical guide provides a comprehensive exploration of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, a molecule of significant interest due to its unique structural features. The presence of a bulky tert-butyl group on the phenyl ring, coupled with gem-dimethyl substitution on the aliphatic chain, imparts distinct physicochemical characteristics that can influence its biological activity and material properties.
This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications of this compound. The synthesis of structurally related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is a well-established procedure in undergraduate organic chemistry curricula, often used to demonstrate the principles of Friedel-Crafts acylation.[1] This guide will leverage these established principles to propose a robust synthetic route to the title compound.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is characterized by a para-substituted benzene ring bearing a tert-butyl group, which is attached to a 4-oxobutyric acid moiety that is further substituted with two methyl groups at the 2-position.
Diagram of the chemical structure of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.
Caption: Chemical structure of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.
A summary of the key physicochemical properties of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid and its parent compound, 4-(4-Tert-butylphenyl)-4-oxobutanoic acid, is presented in the table below for comparative analysis.
| Property | 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid | 4-(4-Tert-butylphenyl)-4-oxobutanoic acid |
| IUPAC Name | 4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | 4-(4-tert-butylphenyl)-4-oxobutanoic acid[2] |
| CAS Number | 951893-29-1 | 35288-08-5[2] |
| Molecular Formula | C16H22O3 | C14H18O3[2] |
| Molecular Weight | 262.34 g/mol | 234.29 g/mol [2] |
| Melting Point | Not available | 122-125 °C |
| Boiling Point | Not available | 402.6 ± 38.0 °C at 760 mmHg |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | 54.4 Ų[2] |
| LogP (Predicted) | 3.6677 | 3.2[2] |
Proposed Synthesis Pathway: A Friedel-Crafts Approach
The synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid can be achieved through a two-step process, commencing with a Friedel-Crafts acylation followed by alkylation. This proposed pathway is based on well-established organic synthesis reactions.[3]
Diagram of the proposed synthesis workflow.
Caption: Proposed two-step synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.
Step 1: Friedel-Crafts Acylation to Synthesize 4-(4-Tert-butylphenyl)-4-oxobutanoic acid
The initial step involves the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction:
tert-Butylbenzene + Succinic anhydride --(AlCl₃)--> 4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 eq).
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Solvent Addition: Add a suitable anhydrous solvent, such as nitrobenzene or dichloromethane, to the flask and cool the mixture to 0-5 °C in an ice bath.
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Reactant Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) and tert-butylbenzene (1.1 eq) in the same anhydrous solvent.
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Slow Addition: Transfer the reactant solution to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and flame-dried glassware is critical as aluminum chloride is highly moisture-sensitive and will be deactivated by water.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the succinic anhydride, making it a more potent electrophile for the aromatic ring to attack.
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Controlled Temperature: The initial low temperature during the addition of reactants helps to control the exothermic reaction and prevent unwanted side reactions.
Step 2: a-Alkylation to Introduce Gem-Dimethyl Groups
The second step involves the di-alkylation of the α-carbon of the carboxylic acid intermediate with methyl iodide in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
Reaction:
4-(4-Tert-butylphenyl)-4-oxobutanoic acid + 2 CH₃I --(2 LDA)--> 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
Experimental Protocol:
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Base Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of LDA by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
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Enolate Formation: Dissolve the 4-(4-Tert-butylphenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C to form the dianion.
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Alkylation: Add methyl iodide (2.2 eq) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature and stir for several hours.
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Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: LDA is used to deprotonate the α-carbon without competing as a nucleophile in the reaction with methyl iodide. Two equivalents are necessary to deprotonate both the carboxylic acid proton and the two α-protons.
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Inert Atmosphere: The use of an inert atmosphere is crucial as LDA and the enolate intermediate are highly reactive towards oxygen and moisture.
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Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the strong base and prevent side reactions.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, signals for the aromatic protons, a singlet for the two methylene protons adjacent to the ketone, and a singlet for the six protons of the gem-dimethyl groups. The carboxylic acid proton will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, the carbonyl carbons of the ketone and carboxylic acid, the methylene carbon, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons of the gem-dimethyl groups.
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IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid, C-H stretching vibrations for the aromatic and aliphatic protons, a sharp C=O stretch for the ketone, and another C=O stretch for the carboxylic acid.[4]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage adjacent to the carbonyl groups.
Potential Applications in Research and Drug Development
While specific biological activities of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid have not been extensively reported, its structural motifs suggest potential areas of application. The tert-butylphenyl group is a common feature in pharmacologically active molecules, often contributing to increased lipophilicity and improved metabolic stability.
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Intermediate for Novel Therapeutics: This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.
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Analog for Structure-Activity Relationship (SAR) Studies: In drug discovery programs targeting enzymes or receptors where a hydrophobic pocket is present, the tert-butylphenyl moiety can be a key pharmacophore. This compound and its derivatives could be synthesized to probe the SAR around this hydrophobic group. For instance, related compounds have been investigated for their anti-inflammatory and immunomodulatory effects.
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Materials Science: The rigid aromatic core combined with the flexible aliphatic chain could be of interest in the development of novel polymers or liquid crystals.
Conclusion
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a compound with a distinct chemical architecture that holds promise for applications in both medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its structure, physicochemical properties, and a detailed, plausible synthetic pathway based on fundamental organic reactions. The proposed experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for its laboratory preparation. While further research is needed to fully elucidate its biological activities and material properties, this guide serves as a valuable resource to stimulate and support future investigations into this intriguing molecule.
References
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